molecular formula C13H15F3O B8078729 1,2,3-Trifluoro-4-hept-6-enoxybenzene

1,2,3-Trifluoro-4-hept-6-enoxybenzene

Cat. No.: B8078729
M. Wt: 244.25 g/mol
InChI Key: XUKFDDBWAPEVJG-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-4-hept-6-enoxybenzene is a fluorinated aromatic compound with the molecular formula C₁₃H₁₃F₃O. Its structure consists of a benzene ring substituted with three fluorine atoms at positions 1, 2, and 3, and a hept-6-enoxy group (-O-(CH₂)₅CH₂CH₂-CH₂) at position 2. The hept-6-enoxy chain introduces a terminal double bond, contributing to unique steric and electronic properties.

Properties

IUPAC Name

1,2,3-trifluoro-4-hept-6-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-2-3-4-5-6-9-17-11-8-7-10(14)12(15)13(11)16/h2,7-8H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKFDDBWAPEVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCOC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCOC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1,2,3-Trifluoro-4-hept-6-enoxybenzene involves specific synthetic routes and reaction conditions. These methods typically include the reaction of precursor compounds under controlled conditions to yield the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of 1,2,3-Trifluoro-4-hept-6-enoxybenzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trifluoro-4-hept-6-enoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of 1,2,3-Trifluoro-4-hept-6-enoxybenzene include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of 1,2,3-Trifluoro-4-hept-6-enoxybenzene depend on the specific reaction conditions and reagents used. These products can vary widely and are often tailored to meet the needs of specific applications.

Scientific Research Applications

1,2,3-Trifluoro-4-hept-6-enoxybenzene has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-4-hept-6-enoxybenzene involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in scientific research and applications.

Comparison with Similar Compounds

Substituent Electronic Effects

Fluorine substituents exert strong electron-withdrawing inductive (-I) effects, reducing the electron density of the aromatic ring. This contrasts with:

  • Chlorine substituents (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene): Chlorine also exhibits -I effects but is less electronegative than fluorine. Additionally, chlorine’s larger atomic size introduces steric hindrance .
  • Methoxy groups (e.g., 1,2,4,5-tetrachloro-3-methoxybenzene): Methoxy groups donate electron density via resonance (+M), opposing fluorine’s -I effects .

Steric and Chain Length Considerations

The hept-6-enoxy group introduces significant steric bulk and flexibility compared to shorter substituents in analogs:

  • Methylthio groups (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene): Shorter chains minimize steric interference but lack the conformational flexibility of the heptenoxy chain .
  • Sulfonyl/sulfinyl groups (e.g., tetrasul sulfoxide or tetradifon): Polar functional groups like sulfonyl (-SO₂-) increase hydrophilicity, whereas the alkenyl chain in the target compound enhances lipophilicity .

Data Table: Structural and Functional Comparison

Compound Name Substituents Electronic Profile Steric Profile Potential Applications
1,2,3-Trifluoro-4-hept-6-enoxybenzene -F (1,2,3), -O-(hept-6-enyl) Strong -I, moderate +M* High flexibility Agrochemicals, materials
1,2,4,5-Tetrachloro-3-(methylthio)benzene -Cl (1,2,4,5), -SMe Moderate -I, +M (SMe) Low flexibility Pesticides
2,4,6-Trinitrotoluene (TNT) -NO₂ (2,4,6), -CH₃ Extreme -I, -M Moderate Explosives
Tetrasul sulfoxide -Cl (1,2,4), -SO-(4-chlorophenyl) Polarized -I, +M (SO) Moderate Acaricides

*+M from the oxygen in the enoxy group.

Research Findings and Implications

  • Fluorine vs.
  • Alkenyl Chain Effects: The terminal double bond in the hept-6-enoxy group may facilitate polymerization or covalent binding in materials science applications, a feature absent in shorter-chain analogs.
  • Toxicity Profile : Fluorinated aromatics generally exhibit lower acute toxicity than nitroaromatics (e.g., TNT), aligning with safer agrochemical design trends .

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